Propineb
Overview
Description
Propineb is a protectant foliar-applied fungicide with long residual activity. It belongs to the dithiocarbamate group of compounds and is used as a protective treatment on several crops for the control of various fungi, especially Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti . This compound is effective in controlling blight on potatoes and tomatoes, downy mildew on hops and vines, apple scab, blue mould on tobacco, and Sigatoka disease of bananas .
Mechanism of Action
Target of Action
Propineb, a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand , primarily targets fungi. It is used to control a wide range of fungal diseases, including downy mildew, brown rot, black rot, red fire, leaf spot, and blight in crops such as grapes, tomatoes, potatoes, berries, citrus, rice, and tea .
Mode of Action
this compound interferes at different locations in the metabolism of the fungi . It acts on several points of the respiration chain, in the metabolism of carbohydrates and proteins, and in the cell membranes . This multi-site mode of action of this compound prevents the development of resistance in the fungi .
Biochemical Pathways
this compound is thought to inhibit enzymes involved in lipid and protein metabolism and respiration . In addition to the dithiocarbamate effects, two different mechanisms have been discussed for this fungicide. One mechanism is the degradation to carbon disulfide (CS 2) and propylenthiourea (PTU) and the other are direct effects of zinc .
Pharmacokinetics
In male Sprague-Dawley rats, dosed orally with 5 or 50 mg 14C-propineb/kg bw, 60-70% of the radioactivity was absorbed in 48 hours . About 50% of the activity was excreted via urine and 40% via feces within this period . Peak levels in blood and most organs were reached 3-5 hours after administration, whereas in the thyroid the maximum concentration was attained after 24 hours . The main metabolites found in the urine of dosed rats were propylene diamine, PTU and propylene urea (PU) .
Result of Action
The result of this compound’s action is the control of a wide range of fungal diseases in various crops . Its multi-site mode of action prevents the development of resistance in the fungi , making it an effective fungicide.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that this compound has been tested in field development trials which demonstrated efficacious activity
Biochemical Analysis
Biochemical Properties
Propineb interacts with various enzymes and proteins, influencing biochemical reactions . It is difficult to analyze qualitatively and quantitatively due to its insolubility in water and most organic solvents .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It influences cell function by interacting with various cellular components
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression . The exact molecular mechanism of this compound is still under study.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound decomposes under acidic conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve complex processes. It may interact with transporters or binding proteins, influencing its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
Propineb is synthesized by adding water and 1,2-propane diamine to a reaction kettle, followed by the simultaneous dropwise addition of carbon disulfide and ammonia water to obtain a this compound solution. Hydrochloric acid is then added dropwise to adjust the pH of the solution to 7-7.5. A zinc salt solution is added dropwise to form a this compound slurry, which is subjected to solid-liquid separation to obtain a wet this compound product. The wet product is then dried to produce technical-grade this compound .
Industrial Production Methods
In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) with UV detection and external standardization. The process involves the preparation of calibration solutions and the use of specific chromatographic conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Propineb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the chemical structure of this compound, leading to the formation of different derivatives.
Substitution: Substitution reactions involve the replacement of one or more atoms in the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include ethylenediaminetetraacetic acid (EDTA), hydrochloric acid, and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to optimize the yield and purity of the products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce different oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds .
Scientific Research Applications
Propineb has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Propineb is part of the dithiocarbamate family of fungicides, which includes other compounds such as:
Zineb: Similar to this compound, zineb is used as a fungicide to control fungal infections in crops.
Maneb: Another dithiocarbamate fungicide, maneb is used to protect crops from fungal diseases.
Thiram: Thiram is used as a fungicide and seed treatment to control soil fungi.
This compound is unique among these compounds due to its specific chemical structure and its effectiveness in controlling a wide range of fungal infections in various crops .
Properties
CAS No. |
12071-83-9 |
---|---|
Molecular Formula |
C5H8N2S4Zn |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
zinc;N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2 |
InChI Key |
KKMLIVYBGSAJPM-UHFFFAOYSA-L |
SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Canonical SMILES |
CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2] |
Appearance |
Solid powder |
12071-83-9 | |
physical_description |
White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline] |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
9016-72-2 |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Propineb; LH 3012; LH-3012; LH3012; Tsipromat; Mezineb; Methylzineb; |
vapor_pressure |
0.0000016 [mmHg] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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